
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione is a complex organic compound with the molecular formula C14H27N3O4 It is characterized by its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Métodos De Preparación
The synthesis of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the cyclic structure through a series of condensation reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione can be compared with other similar compounds, such as:
1,4,7-Triazacyclononane: This compound has a similar cyclic structure but lacks the oxygen atoms present in this compound.
1,4,7,10-Tetraazacyclododecane: This compound has a larger ring size and more nitrogen atoms compared to this compound.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
832103-72-7 |
|---|---|
Fórmula molecular |
C14H27N3O4 |
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
1,15-dioxa-5,8,11-triazacyclononadecane-6,10-dione |
InChI |
InChI=1S/C14H27N3O4/c18-13-11-15-12-14(19)17-6-4-10-21-8-2-1-7-20-9-3-5-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
Clave InChI |
NTEDGLLKQFWPOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCCCNC(=O)CNCC(=O)NCCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
silane](/img/structure/B14196595.png)
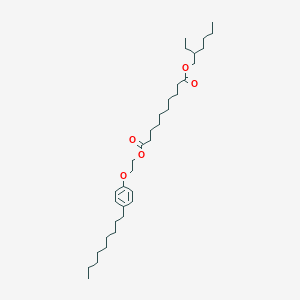
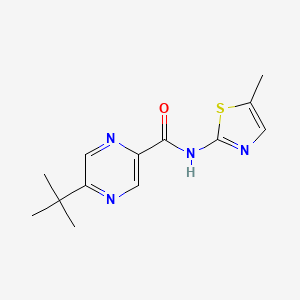
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
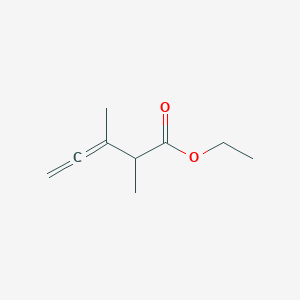
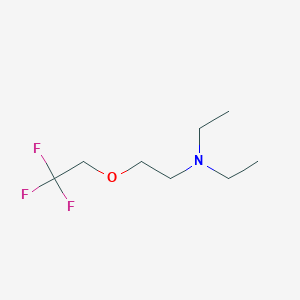

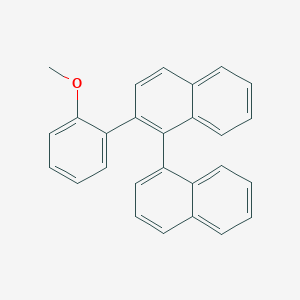
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
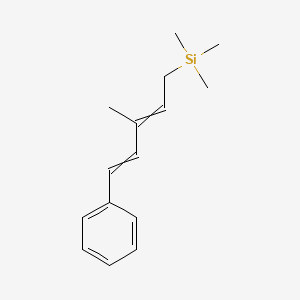
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
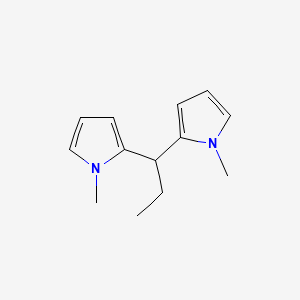
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
